2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1H-indol-5-yl)methanone
CAS No.: 2034379-63-8
Cat. No.: VC6702938
Molecular Formula: C14H14N2OS
Molecular Weight: 258.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034379-63-8 |
|---|---|
| Molecular Formula | C14H14N2OS |
| Molecular Weight | 258.34 |
| IUPAC Name | 1H-indol-5-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
| Standard InChI | InChI=1S/C14H14N2OS/c17-14(16-7-12-6-11(16)8-18-12)10-1-2-13-9(5-10)3-4-15-13/h1-5,11-12,15H,6-8H2 |
| Standard InChI Key | DTHKSXKFGKZGNO-UHFFFAOYSA-N |
| SMILES | C1C2CN(C1CS2)C(=O)C3=CC4=C(C=C3)NC=C4 |
Introduction
Overview
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(1H-indol-5-yl)methanone is a complex organic compound that combines structural features of bicyclic thia-azabicyclo frameworks and indole derivatives. These structural motifs are often associated with significant biological and pharmaceutical activities, making this compound a candidate for further chemical and pharmacological research.
Synthesis Pathways
The synthesis of such compounds typically involves multistep organic reactions, including:
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Formation of the Thia-Azabicyclo Framework:
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Cyclization reactions using sulfur and nitrogen precursors.
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Enantioselective synthesis to control stereochemistry at chiral centers.
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Indole Functionalization:
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Introduction of substituents on the indole ring to enhance reactivity or biological activity.
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Coupling Reaction:
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Linking the thia-azabicyclo framework with the indole derivative through a methanone group using condensation or other carbonyl chemistry techniques.
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Biological Significance
Compounds containing both thia-azabicyclo frameworks and indole derivatives are often studied for their potential therapeutic applications, including:
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Antibacterial Activity:
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The bicyclic framework can mimic natural products with antimicrobial properties.
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Anticancer Potential:
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Indole derivatives are well-known for their cytotoxic effects on tumor cells.
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Neuropharmacological Effects:
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Indole-based compounds frequently interact with serotonin receptors, suggesting possible applications in treating neurological disorders.
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Analytical Data
To confirm the identity and purity of 2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1H-indol-5-yl)methanone, standard analytical techniques are employed:
| Technique | Data/Findings |
|---|---|
| NMR (1H and 13C) | Chemical shifts corresponding to aromatic protons (indole) and aliphatic regions (bicyclic). |
| Mass Spectrometry | Molecular ion peak confirming molecular weight; fragmentation pattern analysis. |
| IR Spectroscopy | Peaks for carbonyl stretching (~1700 cm⁻¹) and aromatic C-H bonds (~3100 cm⁻¹). |
Research Applications
This compound is of interest in various research fields:
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Medicinal Chemistry: Optimization for drug development targeting specific diseases.
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Synthetic Organic Chemistry: Development of novel methodologies for constructing similar frameworks.
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Pharmacology: Testing for receptor binding affinities and bioactivity profiles.
Challenges and Future Directions
While promising, challenges remain in fully exploring this compound's potential:
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Synthetic Complexity: Multistep synthesis requires optimization for scalability.
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Biological Testing: Comprehensive in vitro and in vivo studies are needed to validate therapeutic potential.
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Toxicity Assessment: Evaluation of safety profiles to ensure suitability for clinical applications.
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